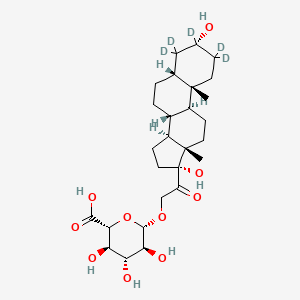

Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronid beinhaltet die Deuterierung von Tetrahydro-11-deoxy-CortisolDer genaue Syntheseweg und die Reaktionsbedingungen können variieren, umfassen aber im Allgemeinen die Verwendung von deuterierten Reagenzien und Katalysatoren, um die gewünschte Isotopenmarkierung zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronid erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter Verwendung von deuterierten Vorstufen, gefolgt von Reinigungsschritten wie der Chromatographie, um das gewünschte Produkt zu isolieren. Die endgültige Verbindung wird dann strengen Qualitätskontrollen unterzogen, um ihre Isotopenreinheit und chemische Integrität zu bestätigen.

Eigenschaften

Molekularformel |

C27H42O10 |

|---|---|

Molekulargewicht |

531.6 g/mol |

IUPAC-Name |

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H42O10/c1-25-8-5-14(28)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-36-24-21(32)19(30)20(31)22(37-24)23(33)34/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16+,17+,19-,20-,21+,22-,24+,25+,26+,27+/m1/s1/i5D2,11D2,14D |

InChI-Schlüssel |

ZOUIYQYRHDDOIF-GFWIGSFGSA-N |

Isomerische SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4(C(=O)CO[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)C)C)([2H])[2H])O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide involves the deuteration of Tetrahydro-11-deoxy-CortisolThe exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using deuterated precursors, followed by purification steps such as chromatography to isolate the desired product. The final compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in oxidierte Derivate.

Reduktion: Reduktion spezifischer funktioneller Gruppen.

Substitution: Austausch bestimmter Atome oder Gruppen innerhalb des Moleküls.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nukleophile unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deuterierte Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronid beinhaltet seine Rolle als Tracermolekül. Die Deuteriumatome in der Verbindung ermöglichen eine präzise Verfolgung mit Techniken wie der Massenspektrometrie. Dies ermöglicht es Forschern, die Stoffwechselwege und Wechselwirkungen von Cortisol-Derivaten in biologischen Systemen zu untersuchen. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören verschiedene Enzyme und Rezeptoren, die mit dem Cortisolstoffwechsel in Verbindung stehen.

Wirkmechanismus

The mechanism of action of Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronide involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry. This enables researchers to study the metabolic pathways and interactions of cortisol derivatives in biological systems. The molecular targets and pathways involved include various enzymes and receptors associated with cortisol metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tetrahydro-11-deoxy-Cortisol: Die nicht deuterierte Form der Verbindung.

Tetrahydrodeoxycortisol: Ein weiteres Cortisol-Derivat mit ähnlichen Eigenschaften.

Einzigartigkeit: Tetrahydro-11-deoxy-Cortisol-d5-21-O-|A-Glucuronid ist aufgrund seiner Deuterium-Markierung einzigartig, die eine verbesserte Stabilität bietet und eine präzise Verfolgung in Forschungsanwendungen ermöglicht. Dies macht es zu einem wertvollen Werkzeug in Studien, die eine genaue Quantifizierung und Analyse des Cortisolstoffwechsels erfordern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.